
3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Overview
Description
3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS RN: 60706-59-4) is a pyrazole derivative with the molecular formula C₈H₁₅N₃ and a molecular weight of 153.23 g/mol . Its structure features a pyrazole core substituted with methyl groups at positions 3 and 5, an isopropyl group at position 1, and an amine group at position 2. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as kinase inhibitors and antimicrobial agents. Its stereoelectronic properties, influenced by the isopropyl and methyl substituents, make it a versatile scaffold for structural modifications .
Preparation Methods
3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a substituted pyrazole derivative featuring methyl groups at the 3 and 5 positions of the pyrazole ring and an isopropyl group at the 1-position, with an amine substituent at the 4-position. The compound’s synthesis requires precise control over regioselectivity and functional group compatibility, especially for the introduction of the amine group on the pyrazole ring.
Preparation Methods
Pyrazole Ring Formation
Detailed Synthetic Procedure Example
Reaction Mechanism Insights and Structural Analysis
- The nitration step selectively introduces the nitro group at the 4-position due to electronic and steric factors of the pyrazole ring.
- Reduction with iron powder and ammonium chloride proceeds via electron transfer and protonation steps, converting the nitro group to the amine.
- Crystallographic studies confirm the planarity of the pyrazole ring and the presence of hydrogen bonding involving the amine group, which influences molecular packing and stability.
Comparative Analysis of Preparation Methods
Method | Advantages | Disadvantages | Yield Range | Scalability |
---|---|---|---|---|
Nitration + Reduction | Well-established, selective | Multi-step, moderate overall yield, hazardous reagents | 37-50% (reduction step) | Suitable for lab and pilot scale |
Direct Amination (One-pot) | Fewer steps, milder conditions | Moderate yield, requires specialized aminating agent | ~44% | Promising for scale-up with optimization |
Alkylation after Pyrazole Formation | Flexible for various alkyl groups | Requires isolation of intermediates | Variable | Industrially feasible with optimization |
Summary of Key Research Findings
- The nitration-reduction sequence remains a reliable method for preparing this compound, with yields around 50% for the reduction step.
- Direct amination methods using O-(4-nitrobenzoyl)hydroxylamine and diketones provide a streamlined alternative, though yields are moderate and reaction conditions require optimization.
- Structural studies reveal that the pyrazole ring maintains planarity and that the amine substituent participates in hydrogen bonding, which may affect the compound’s reactivity and applications.
- Industrial production would likely adapt these methods with process intensification techniques such as continuous flow reactors and advanced purification to improve yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Substitution: Various nucleophiles such as halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed:
- Oxidation products include pyrazole N-oxides and other oxidized derivatives.
- Reduction products are primarily amine derivatives with altered functional groups.
- Substitution reactions yield a variety of substituted pyrazole compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural modifications in compounds similar to 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine enhance their efficacy as antimicrobial agents.
Cancer Research : Pyrazole derivatives have been explored as potential anticancer agents. A study involving similar compounds demonstrated their ability to induce apoptosis in cancer cell lines . The mechanism of action often involves the inhibition of specific enzymes crucial for cancer cell proliferation.
Agricultural Applications
Pesticide Development : The compound's structural features make it suitable for developing new agrochemicals. Pyrazole-based compounds are known to act as effective herbicides and insecticides. Research has highlighted the synthesis of pyrazole derivatives that show promising results against various pests and weeds .
Plant Growth Regulators : Some studies suggest that pyrazole derivatives can function as plant growth regulators, enhancing crop yield and resilience against environmental stressors . This application is particularly relevant in sustainable agriculture practices.
Materials Science
Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been investigated for improving material properties. For example, the addition of this compound into polymer blends can enhance thermal stability and mechanical strength .
Nanotechnology : Recent advancements have shown that pyrazole derivatives can serve as stabilizing agents in the synthesis of nanoparticles. This application is crucial for developing novel materials with specific functionalities in electronics and catalysis .
Case Studies
Mechanism of Action
The mechanism by which 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
The following analysis compares 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine with structurally related pyrazole-4-amine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Variations
Table 1: Substituent Comparison of Pyrazole-4-amine Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) alter electronic density on the pyrazole ring, affecting reactivity and binding interactions.
- Symmetrical substitution (e.g., bis-isopropyl in ) enhances crystallinity, as evidenced by resolved crystal structures.
Physicochemical and Crystallographic Properties
Table 2: Physical Property Comparison
Key Findings :
- The isopropyl group in the parent compound contributes to moderate solubility in organic solvents, while nitro-substituted derivatives exhibit higher melting points due to stronger intermolecular interactions .
- Crystallographic studies of the bis-isopropyl analog reveal a dense hydrogen-bonding network , stabilizing the lattice .
Key Insights :
- The parent compound’s isopropyl group optimizes steric interactions in the GLUT1 binding pocket, enabling potent inhibitory activity .
- Thiadiazole hybrids derived from nitro-substituted pyrazoles show broad-spectrum antimicrobial activity, likely due to enhanced electrophilicity from the nitro group .
- Trifluoromethylbenzyl derivatives exhibit improved pharmacokinetic profiles, attributed to the electron-deficient CF₃ group enhancing metabolic stability .
Biological Activity
3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with two methyl groups at the 3 and 5 positions and an isopropyl group at the 1 position. This unique structure contributes to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various pyrazole derivatives, including this compound. The compound has shown promising results against several pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
---|---|---|---|
This compound | 0.22 - 0.25 | Not specified | Excellent |
Ciprofloxacin | 0.5 - 1.0 | Not specified | Reference |
Ketoconazole | Not specified | Not specified | Reference |
The minimum inhibitory concentration (MIC) values for the tested pyrazole derivatives ranged from to , indicating significant antimicrobial efficacy against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The potential anticancer properties of pyrazole derivatives have been explored in various studies. The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression.
Enzyme Inhibition Studies
This compound has demonstrated significant inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in cancer therapy.
Table 2: Enzyme Inhibition Potency
Enzyme | IC50 (µM) |
---|---|
DNA Gyrase | 12.27 - 31.64 |
Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 |
These results indicate that the compound exhibits strong inhibitory activity against both enzymes, suggesting its potential use as an anticancer agent .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in treating infections and cancer:
- Antibacterial Efficacy : In a study evaluating various pyrazole derivatives, it was found that compounds similar to this compound exhibited excellent antibacterial activity with low toxicity profiles. The hemolytic activity was significantly low (% lysis range from to ), indicating a favorable safety margin .
- Synergistic Effects : The compound demonstrated synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine?
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing precursors like 3-isonitroso-2,4-pentanedione with hydrazine derivatives in ethanol, followed by purification via recrystallization (DMF-EtOH, 1:1) . Key parameters include:
Reaction Parameter | Condition |
---|---|
Solvent | Ethanol |
Temperature | Reflux (~78°C) |
Catalyst | None (base-mediated) |
Purification | Recrystallization (DMF-EtOH) |
For higher yields, alternative methods use copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
Q. How should this compound be characterized to confirm its structural identity?
A combination of spectroscopic and analytical techniques is recommended:
- ¹H/¹³C NMR : Peaks at δ ~2.1–2.3 ppm (methyl groups) and δ ~4.5–5.0 ppm (isopropyl proton) confirm substituent positions .
- HRMS : Molecular ion peaks at m/z 111.145 (C₅H₉N₃) validate the molecular formula .
- Melting Point : A sharp melting point near 204–205°C indicates purity .
Q. What storage conditions are required to maintain stability?
The compound is hygroscopic and should be stored in a sealed container under dry conditions at 2–8°C to prevent decomposition . Prolonged exposure to light or moisture may lead to degradation, as observed in similar pyrazole derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, in the structurally related 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, X-ray data (R factor = 0.031) confirmed the planar pyrazole ring and dihedral angles between substituents, critical for understanding electronic effects . Such data can guide rational design of analogs with enhanced bioactivity.
Q. What catalytic systems improve coupling reactions involving this pyrazole scaffold?
Palladium and copper catalysts are effective for cross-coupling. For example:
- C-N Coupling : Copper(I) bromide and cesium carbonate in DMSO enable Buchwald-Hartwig amination of pyrazole iodides, achieving ~17–20% yields .
- Suzuki-Miyaura : Pd(PPh₃)₄ with aryl boronic acids facilitates aryl group introduction at the pyrazole 4-position .
Q. How do electron-withdrawing substituents affect the compound's reactivity in medicinal chemistry applications?
Introducing groups like trifluoromethyl (-CF₃) or halogens increases electrophilicity, enhancing interactions with biological targets. For instance, 3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine exhibits improved binding to kinase domains due to enhanced hydrophobic and dipole interactions . Comparative studies of substituent effects can be analyzed via Hammett plots or DFT calculations.
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Impurities such as unreacted acetylacetone or hydrazine byproducts can be resolved using a C18 column and acetonitrile/water gradient . For advanced quantification, LC-MS/MS provides limits of detection (LOD) < 0.1 ppm .
Q. How can structural modifications enhance solubility for in vitro assays?
Salt formation (e.g., hydrochloride) improves aqueous solubility. For example, 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride shows >10 mg/mL solubility in PBS, compared to <1 mg/mL for the free base . Co-solvents like DMSO (≤5% v/v) are acceptable for cell-based studies without cytotoxicity .
Q. What strategies mitigate contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., pH, serum content). Standardization using:
- Positive Controls : e.g., Known kinase inhibitors for enzyme assays .
- Dose-Response Curves : IC₅₀ values should be validated across ≥3 independent replicates .
- Metabolic Stability Tests : Liver microsome assays predict in vivo discrepancies .
Q. How are computational methods applied to predict the compound's pharmacokinetic properties?
Molecular docking (AutoDock Vina) and ADMET prediction tools (SwissADME) estimate:
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-5(2)11-7(4)8(9)6(3)10-11/h5H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDXPQXEGATNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234160 | |
Record name | 3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101234160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60706-59-4 | |
Record name | 3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60706-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101234160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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